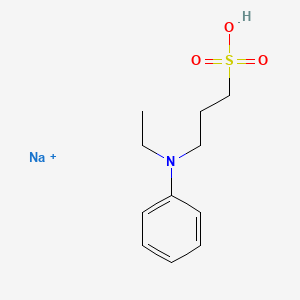

sodium;3-(N-ethylanilino)propane-1-sulfonic acid

Beschreibung

Natrium-3-(N-Ethylanilino)propan-1-sulfonat: ist eine chemische Verbindung mit der Summenformel C11H16NNaO3S. Sie wird häufig in der biochemischen Forschung aufgrund ihrer einzigartigen Eigenschaften und Anwendungen verwendet. Diese Verbindung ist auch unter anderen Namen bekannt, wie z. B. N-Ethyl-N-(3-sulfopropyl)anilin-Natriumsalz und 3-(N-Ethylanilino)propansulfonsäure-Natriumsalz .

Eigenschaften

Molekularformel |

C11H17NNaO3S+ |

|---|---|

Molekulargewicht |

266.31 g/mol |

IUPAC-Name |

sodium;3-(N-ethylanilino)propane-1-sulfonic acid |

InChI |

InChI=1S/C11H17NO3S.Na/c1-2-12(9-6-10-16(13,14)15)11-7-4-3-5-8-11;/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14,15);/q;+1 |

InChI-Schlüssel |

FFJBIXKLISICDT-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CCCS(=O)(=O)O)C1=CC=CC=C1.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen: Natrium-3-(N-Ethylanilino)propan-1-sulfonat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Aminen führen.

Substitution: Die Sulfonsäuregruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen eingesetzt

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Sulfonsäurederivate, Aminen und substituierte Anilinkomponenten.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium;3-(N-ethylanilino)propane-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions

Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted aniline compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Natrium-3-(N-Ethylanilino)propan-1-sulfonat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Sulfonsäuregruppe spielt eine entscheidende Rolle in seiner biochemischen Aktivität, da sie es ihm ermöglicht, als Puffer zu fungieren und an verschiedenen chemischen Reaktionen teilzunehmen. Die Verbindung kann mit Enzymen, Proteinen und anderen Biomolekülen interagieren und ihre Aktivität und Funktion beeinflussen.

Wirkmechanismus

The mechanism of action of sodium;3-(N-ethylanilino)propane-1-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group plays a crucial role in its biochemical activity, allowing it to act as a buffer and participate in various chemical reactions. The compound can interact with enzymes, proteins, and other biomolecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

3-(N-Morpholino)propansulfonsäure: Ein weiteres Sulfonsäurederivat, das als Puffer in der biochemischen Forschung verwendet wird.

Natrium-3-(N-Ethylamino)propansulfonat: Eine ähnliche Verbindung mit geringfügigen Abweichungen in ihrer chemischen Struktur und Anwendung

Einzigartigkeit: Natrium-3-(N-Ethylanilino)propan-1-sulfonat ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ihm besondere Eigenschaften und Anwendungsmöglichkeiten verleiht. Seine Fähigkeit, als Puffer zu wirken und an verschiedenen chemischen Reaktionen teilzunehmen, macht es sowohl in der Forschung als auch in der Industrie wertvoll .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.